molecular formula C17H18N4O4S B2882172 benzyl (2-oxo-2-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)ethyl)carbamate CAS No. 1797093-87-8

benzyl (2-oxo-2-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)ethyl)carbamate

Cat. No. B2882172
CAS RN: 1797093-87-8
M. Wt: 374.42
InChI Key: HRQCLMWSZOSBHA-UHFFFAOYSA-N
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Description

Benzyl (2-oxo-2-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)ethyl)carbamate is a useful research compound. Its molecular formula is C17H18N4O4S and its molecular weight is 374.42. The purity is usually 95%.
The exact mass of the compound benzyl (2-oxo-2-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)ethyl)carbamate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Photodegradation of Urethane Model Systems

Research by Beachell and Chang (1972) explored the photo-oxidation products of ethyl N-phenyl-carbamate, a compound related to the one . They identified several degradation products including ethyl o-aminobenzoate and aniline, which were formed via intramolecular rearrangement and played a role in the formation of azo and colored products (Beachell & Chang, 1972).

Antibacterial Agents

A study by Palkar et al. (2017) on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, structurally similar to the compound , showed promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis. This research indicates the potential of such compounds in antibacterial applications (Palkar et al., 2017).

Potential Antineoplastic and Antifilarial Agents

Ram et al. (1992) synthesized a series of carbamates and demonstrated their growth inhibition in L1210 cells and significant in vivo antifilarial activity. This study suggests the potential use of related compounds in treating cancer and filarial infections (Ram et al., 1992).

Synthesis of Imidazolone Derivatives

Bezenšek et al. (2012) reported on the synthesis of imidazolone derivatives from compounds similar to the one . Such derivatives could have applications in pharmaceuticals and organic chemistry (Bezenšek et al., 2012).

Synthesis of Benzimidazole Derivatives

Kohara et al. (1996) explored benzimidazole-7-carboxylic acids bearing various heterocycles, demonstrating their potential as angiotensin II receptor antagonists. This research points to the cardiovascular therapeutic potential of similar compounds (Kohara et al., 1996).

Thiazolo-Fused Heterocycles Synthesis

Kumar and Ila (2022) developed a method for synthesizing thiazolo-fused six- and seven-membered heterocycles, suggesting applications in developing new pharmaceuticals and materials (Kumar & Ila, 2022).

properties

IUPAC Name

benzyl N-[2-oxo-2-[(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)amino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c22-13(9-19-17(24)25-10-11-5-2-1-3-6-11)21-16-20-12-7-4-8-18-15(23)14(12)26-16/h1-3,5-6H,4,7-10H2,(H,18,23)(H,19,24)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQCLMWSZOSBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl (2-oxo-2-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)ethyl)carbamate

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